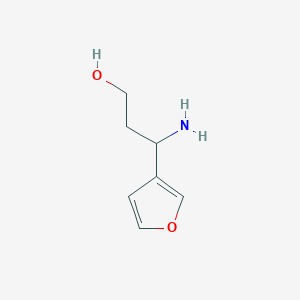

3-Amino-3-furan-3-yl-propan-1-ol

CAS No.:

Cat. No.: VC18253942

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO2 |

|---|---|

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | 3-amino-3-(furan-3-yl)propan-1-ol |

| Standard InChI | InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 |

| Standard InChI Key | IGZRLZWXPXGSRR-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC=C1C(CCO)N |

Introduction

Structural Characterization

Molecular Architecture

The compound’s structure is defined by a propan-1-ol chain substituted at the second carbon by both an amino group () and a furan-3-ylmethyl group. The furan ring, an oxygen-containing heterocycle, introduces aromaticity and π-electron density, while the amino and hydroxyl groups enable hydrogen bonding and ionic interactions. The SMILES notation clarifies the connectivity: a furan-3-ylmethyl branch () attaches to the central carbon of the propanol chain, which also bears the amino group .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChemLite | |

| SMILES | C1=COC=C1CC(CN)CO | PubChemLite |

| InChI Key | HDRLIKIYQVFLOU-UHFFFAOYSA-N | PubChemLite |

| Molecular Weight | 155.19 g/mol | PubChemLite |

Synthesis and Manufacturing

Reductive Amination

A plausible route involves the condensation of a furan-3-yl-containing aldehyde with a β-amino alcohol precursor under reductive conditions. For example, reacting furan-3-carbaldehyde with 3-aminopropan-1-ol in the presence of sodium cyanoborohydride () could yield the target compound via imine intermediate formation and subsequent reduction .

Grignard Reaction

Alternative approaches may employ Grignard reagents to install the furan moiety. Treating a protected amino alcohol (e.g., tert-butyl carbamate-derivatized propanol) with furan-3-ylmagnesium bromide would introduce the furan group, followed by deprotection to reveal the primary amine .

Table 2: Comparative Synthesis Strategies

| Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Reductive Amination | Furan-3-carbaldehyde, , MeOH | High selectivity, mild conditions | Requires aldehyde precursor |

| Grignard Addition | Furan-3-ylMgBr, THF, −78°C | Scalability, modularity | Sensitive to moisture |

Industrial Scalability

Physicochemical Properties

Collision Cross Section (CCS)

Ion mobility spectrometry data from PubChemLite predicts the compound’s CCS values for various adducts, offering insights into its gas-phase behavior. These metrics are critical for mass spectrometry-based identification in complex matrices .

Table 3: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 156.10192 | 133.5 |

| [M+Na]⁺ | 178.08386 | 142.6 |

| [M-H]⁻ | 154.08736 | 135.6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume